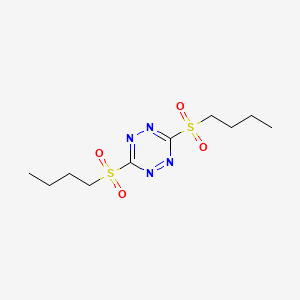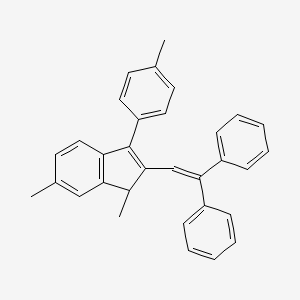
Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride is a chemical compound with the molecular formula C21H24ClNOS and a molecular weight of 373.9 g/mol . This compound is known for its unique structure, which combines a fluoren-9-imine moiety with an oct-7-ene-1-sulfinyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of fluoren-9-imine;oct-7-ene-1-sulfinyl chloride involves several steps. One common method includes the reaction of fluoren-9-imine with oct-7-ene-1-sulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the imine group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) or transfer hydrogenation with formic acid are typical methods.
Substitution: The sulfinyl chloride group can undergo nucleophilic substitution reactions with amines to form sulfinamides.
The major products formed from these reactions include sulfoxides, sulfones, amines, and sulfinamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of chiral amines and sulfinamides.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. The compound’s reactivity and selectivity make it a candidate for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of fluoren-9-imine;oct-7-ene-1-sulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The imine group can participate in nucleophilic addition reactions, while the sulfinyl chloride group can undergo nucleophilic substitution. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of stable intermediates and transition states .
Molecular targets and pathways involved in its action include interactions with enzymes and proteins, where the compound can act as an inhibitor or activator. Its ability to form covalent bonds with biological molecules makes it a useful tool in studying biochemical pathways and mechanisms.
Comparación Con Compuestos Similares
Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride can be compared with other similar compounds, such as sulfenamides, sulfinamides, and sulfonamides. These compounds share similar functional groups but differ in their reactivity and applications .
Sulfenamides: These compounds have a sulfur-nitrogen bond and are used in the vulcanization of rubber and as intermediates in organic synthesis.
Sulfinamides: Similar to this compound, sulfinamides are used in the synthesis of chiral amines and as reagents in asymmetric synthesis.
Sulfonamides: These compounds contain a sulfonyl group and are widely used as antibiotics and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its combination of the fluoren-9-imine and oct-7-ene-1-sulfinyl chloride moieties, which provide distinct reactivity and selectivity in chemical reactions .
Propiedades
Número CAS |
923279-58-7 |
|---|---|
Fórmula molecular |
C21H24ClNOS |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
fluoren-9-imine;oct-7-ene-1-sulfinyl chloride |
InChI |
InChI=1S/C13H9N.C8H15ClOS/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;1-2-3-4-5-6-7-8-11(9)10/h1-8,14H;2H,1,3-8H2 |
Clave InChI |
HBJZFLPBOUTXOJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCS(=O)Cl.C1=CC=C2C(=C1)C3=CC=CC=C3C2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)


![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)





![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)

